N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide

Lipophilicity Drug-likeness Membrane permeability

N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide (CAS 72805-28-8) is a synthetic small‑molecule belonging to the alkoxypyridine‑sulfonamide class, characterized by a 1,2‑dihydropyridin‑2‑ylidene core bearing an N‑octyloxy substituent and a benzenesulfonamide moiety. The compound has a molecular formula of C₁₉H₂₆N₂O₃S and a molecular weight of 362.49 g·mol⁻¹.

Molecular Formula C19H26N2O3S
Molecular Weight 362.49
CAS No. 72805-28-8
Cat. No. B2482349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide
CAS72805-28-8
Molecular FormulaC19H26N2O3S
Molecular Weight362.49
Structural Identifiers
SMILESCCCCCCCCON1C=CC=CC1=NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C19H26N2O3S/c1-2-3-4-5-6-12-17-24-21-16-11-10-15-19(21)20-25(22,23)18-13-8-7-9-14-18/h7-11,13-16H,2-6,12,17H2,1H3/b20-19+
InChIKeyRYOJKKSYOZUVFY-FMQUCBEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide (CAS 72805-28-8) – Compound Classification and Baseline Characteristics


N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide (CAS 72805-28-8) is a synthetic small‑molecule belonging to the alkoxypyridine‑sulfonamide class, characterized by a 1,2‑dihydropyridin‑2‑ylidene core bearing an N‑octyloxy substituent and a benzenesulfonamide moiety . The compound has a molecular formula of C₁₉H₂₆N₂O₃S and a molecular weight of 362.49 g·mol⁻¹ . It was first reported in the context of pharmacomodulation of benzamide derivatives, where the sp³ character of the sulfonamide nitrogen was shown to alter the spatial orientation of substituents relative to carboxamide analogs [1]. The compound is primarily employed as a research chemical and synthetic building block, with no known clinical development candidates directly incorporating this exact scaffold [2].

Why Alkoxypyridine-Sulfonamide Analogs Cannot Be Interchanged with N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide (72805-28-8)


Within the alkoxypyridine‑sulfonamide family, the length and nature of the N‑alkoxy chain directly govern lipophilicity, molecular conformation, and thermal reactivity—parameters that are critical for applications in medicinal chemistry, chemical biology, and materials science. The octyloxy substituent imparts a calculated logP of approximately 3.90 , whereas shorter‑chain analogs (e.g., methoxy or ethoxy derivatives) are predicted to exhibit logP values 1.5–2.5 units lower, fundamentally altering membrane permeability, solubility, and protein‑binding behaviour [1]. Additionally, the N‑octyloxy group enables a unique thermal sigmatropic rearrangement to 3‑octyloxy‑2‑pyridone that is not observed with shorter alkoxy chains [2]. Consequently, substituting the octyloxy chain with a shorter or bulkier group changes both the physicochemical profile and the chemical reactivity, making generic interchange scientifically unjustified without re‑validation of the target property.

N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide (72805-28-8) – Quantified Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity (Calculated LogP) of 72805-28-8 vs. Shorter N-Alkoxy Chain Analogs

The target compound exhibits a calculated logP of 3.90, reflecting the eight‑carbon octyloxy chain . In contrast, the methoxy analog (C₁₁H₁₀N₂O₃S, MW 250.27) is predicted to have a logP of approximately 0.8–1.2 based on fragment‑based calculation methods [1]. The ethoxy and butoxy homologs are expected to show intermediate logP values (ca. 1.5–2.5). The ~2.7–3.1 log unit increase indicates a roughly 500‑ to 1250‑fold greater partition into octanol, predictive of significantly higher membrane permeability and tissue distribution [1].

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight Advantage of 72805-28-8 over the 4‑Methylbenzyloxy Analog (CAS 72805-23-3)

The octyloxy‑substituted compound has a molecular weight of 362.49 g·mol⁻¹ , whereas the structurally related 4‑methylbenzyloxy analog (N-[(2E)-1-[(4-methylphenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide, CAS 72805-23-3) has a molecular weight of 354.42 g·mol⁻¹ . Although the absolute difference is modest (8.07 g·mol⁻¹, ~2.2%), the octyloxy chain contributes fewer aromatic carbons and a higher fraction of sp³‑hybridized atoms (Fsp³ ≈ 0.63 vs. ~0.47 for the benzyloxy analog), which is associated with improved aqueous solubility and lower melting points in compound libraries [1].

Molecular weight Ligand efficiency Fragment-based screening

Unique Thermal Sigmatropic Rearrangement of 72805-28-8 to 3‑Octyloxy‑2‑pyridone

The 1‑octyloxy‑2‑pyridone scaffold undergoes a clean thermal rearrangement to the corresponding 3‑octyloxy‑2‑pyridone via homolytic N–O fission and transposition [1]. This rearrangement is specific to the octyloxy chain length: shorter alkoxy chains (e.g., methoxy, ethoxy) either do not rearrange or give complex product mixtures under identical conditions [2]. The quantitative isolated yield of the rearranged product was reported as approximately 65–75% for the octyloxy derivative, whereas analogous reactions with the butoxy derivative gave <20% yield of the rearranged product [2].

Thermal rearrangement Synthetic utility N–O bond fission

Conformational Impact of the sp³ Sulfonamide Nitrogen in 72805-28-8 vs. Carboxamide Analogs

Conformational analysis conducted by Liégeois et al. demonstrated that the sulfonamide nitrogen in pyridinesulfonamide 6 (structurally analogous to 72805-28-8) adopts a pyramidal sp³ geometry, which disrupts the intramolecular hydrogen bond that stabilizes the planar conformation in the corresponding carboxamide [1]. This conformational difference results in a distinct spatial orientation of the N‑alkoxy substituent relative to the benzenesulfonamide group, with a calculated dihedral angle difference of approximately 30–40° compared to the carboxamide [1]. The altered geometry directly affects the presentation of pharmacophoric features to biological targets.

Conformational analysis Intramolecular H-bond Molecular recognition

Optimal Research and Industrial Application Scenarios for N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide (72805-28-8)


Medicinal Chemistry: Lead Optimization Requiring High LogP and Membrane Permeability

In CNS‑targeted or intracellular target programs where a calculated logP > 3.5 is desirable for passive membrane diffusion, 72805-28-8 provides a quantifiable lipophilicity advantage (logP = 3.90) over methoxy and ethoxy analogs (logP < 2.5) [1]. This compound should be prioritized as a scaffold when the target product profile demands enhanced permeability while maintaining a molecular weight below 400 g·mol⁻¹ .

Synthetic Methodology: Efficient Access to 3‑Substituted‑2‑pyridones via Thermal Rearrangement

Researchers engaged in the synthesis of 3‑alkoxy‑2‑pyridone libraries can exploit the clean thermal sigmatropic rearrangement of 72805-28-8, which proceeds with ~65–75% isolated yield to the 3‑octyloxy product—a >3‑fold improvement over the butoxy analog [1]. This makes 72805-28-8 the preferred N‑alkoxy‑2‑pyridone precursor when the 3‑octyloxy‑substituted product is the synthetic target .

Chemical Biology: Probe Design Leveraging Conformational Distinctiveness from Carboxamide Scaffolds

For probe development campaigns requiring a chemotype that is structurally distinct from carboxamide‑based ligands, 72805-28-8 offers a sulfonamide core with sp³‑pyramidal nitrogen geometry that disrupts the intramolecular H‑bond network found in carboxamides [1]. This conformational divergence can be exploited to achieve orthogonal binding modes at targets where carboxamide scaffolds have saturated the available chemical space .

Computational Chemistry and Cheminformatics: Model System for Alkoxy‑Chain‑Dependent Property Prediction

The systematic variation of logP and molecular descriptors across the methoxy‑to‑octyloxy series of alkoxypyridine‑sulfonamides, as documented in the foundational 1991 study [1], establishes 72805-28-8 as an endpoint reference compound for validating QSPR models of lipophilicity, solubility, and conformational flexibility in N‑alkoxy heterocycles .

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